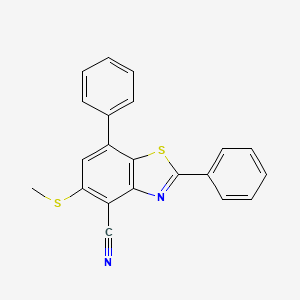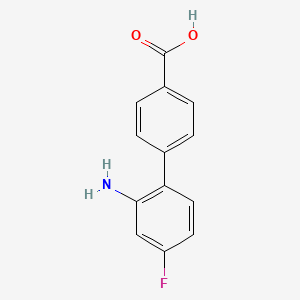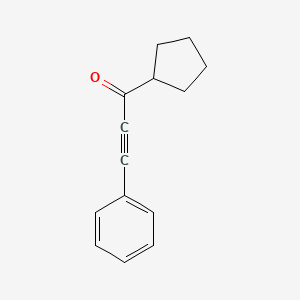![molecular formula C19H28N4O8S B12615114 (2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid is a complex organic compound with a detailed structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary, but typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.
Coupling Reactions: Key steps involve coupling reactions, such as peptide coupling, to form the desired bonds between different parts of the molecule.
Deprotection: After the desired bonds are formed, the protecting groups are removed to yield the final product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification methods.
化学反应分析
Types of Reactions
(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid: This compound shares structural similarities with other sulfonyl-containing compounds and peptides.
Peptides: Similar in that they contain amide bonds and can interact with biological molecules.
Sulfonyl Compounds: Share the sulfonyl functional group, which is important for their chemical reactivity and biological activity.
Uniqueness
What sets (2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
属性
分子式 |
C19H28N4O8S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[[(1S)-1-carboxy-2-methylpropyl]carbamoylsulfamoyl]phenyl]methylcarbamoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H28N4O8S/c1-10(2)14(16(24)25)21-18(28)20-9-12-5-7-13(8-6-12)32(30,31)23-19(29)22-15(11(3)4)17(26)27/h5-8,10-11,14-15H,9H2,1-4H3,(H,24,25)(H,26,27)(H2,20,21,28)(H2,22,23,29)/t14-,15-/m0/s1 |
InChI 键 |
GIRZSOICQMUWHA-GJZGRUSLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


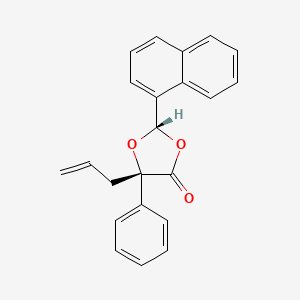
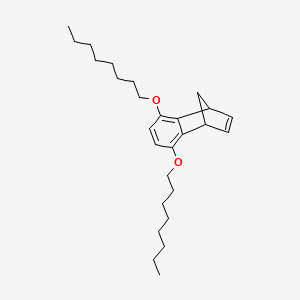
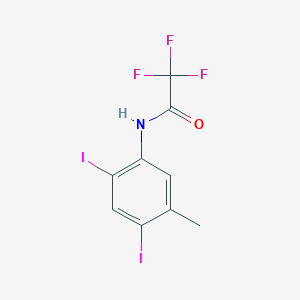
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)

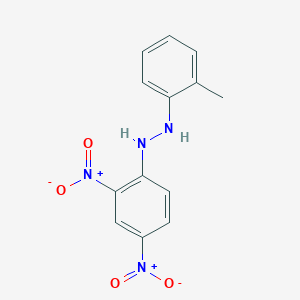
![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)

![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
